molecular formula C11H6BrCl2NO2 B1205991 5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide

5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide

Cat. No. B1205991
M. Wt: 334.98 g/mol
InChI Key: WLGDEQDNCRILHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

  • Metabolic Pathways and Derivatives : A study explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites in rats. This research suggests potential metabolic pathways and derivatives for similar compounds like 5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide (Kanamori et al., 2002).

  • Synthesis and Antibacterial Activities : A related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized and tested for antibacterial activities against drug-resistant bacteria. This indicates potential applications in developing new antibacterial agents (Siddiqa et al., 2022).

  • Antipathogenic Activity : Acylthioureas with furancarboxamide moieties showed significant antipathogenic activity, particularly against bacteria capable of forming biofilms. This suggests the use of furancarboxamide derivatives in antimicrobial therapies (Limban, Marutescu, & Chifiriuc, 2011).

  • Palladium-Catalyzed Reactions : Research on methyl 5-bromo-2-furoate, a compound structurally similar to 5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide, revealed its utility in palladium-catalyzed direct arylation of heteroaromatics. This can be relevant for the synthesis of biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Antifungal Activity : Halogenated furanone derivatives have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, suggesting the potential of furancarboxamide derivatives in antifungal applications (Buchta et al., 2004).

  • Therapeutic Agent Development : A study identified a structure with a 5-(halophenyl)furan-2-yl group linked to a substituted hydantoin via an amide bond, showing potential as therapeutic agents for vascular dysfunction and ischemia/reperfusion injury (Murasawa et al., 2012).

  • Antibacterial Potential Against Anaerobic Bacteria : A compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, showed specific activity against anaerobic bacteria, demonstrating the potential of furancarboxamide derivatives in targeting specific bacterial types (Dickens et al., 1991).

properties

Product Name

5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide

Molecular Formula

C11H6BrCl2NO2

Molecular Weight

334.98 g/mol

IUPAC Name

5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H6BrCl2NO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16)

InChI Key

WLGDEQDNCRILHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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